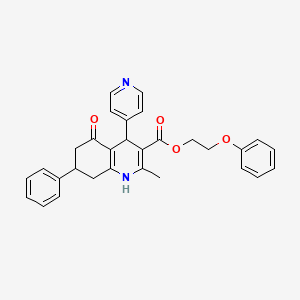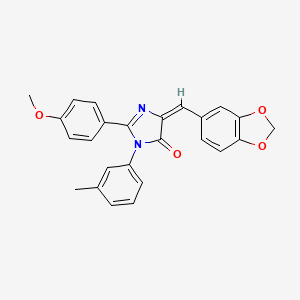
2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. For this specific compound, the synthesis might involve:
Condensation Reaction: Combining 2-phenoxyethanol, 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline, and a carboxylating agent.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Reaction Conditions: Typically carried out under reflux conditions with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted hexahydroquinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: Hexahydroquinoline derivatives can act as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Some derivatives may inhibit specific enzymes, making them useful in biochemical research.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating diseases like cancer, inflammation, and neurological disorders.
Industry
Agriculture: Possible use as agrochemicals or pesticides.
Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients.
作用機序
The exact mechanism of action would depend on the specific biological target. Generally, hexahydroquinoline derivatives might:
Bind to Enzymes: Inhibiting their activity.
Interact with Receptors: Modulating signal transduction pathways.
Alter Cellular Processes: Affecting cell proliferation, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
Hexahydroquinoline Derivatives: Other compounds in this class with similar structures.
Quinoline Derivatives: Compounds with a quinoline core structure.
Uniqueness
Structural Features: The presence of the phenoxyethyl and pyridinyl groups might confer unique biological activities.
Reactivity: Specific functional groups may offer distinct reactivity patterns compared to other derivatives.
特性
IUPAC Name |
2-phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-pyridin-4-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-20-27(30(34)36-17-16-35-24-10-6-3-7-11-24)28(22-12-14-31-15-13-22)29-25(32-20)18-23(19-26(29)33)21-8-4-2-5-9-21/h2-15,23,28,32H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVYMIQDHOYEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=NC=C4)C(=O)OCCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4952390.png)
![N-(4-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4952396.png)
![4-[3-(4-methoxyanilino)butyl]phenol](/img/structure/B4952406.png)

![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4952419.png)
![(1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B4952424.png)
![3-{[4-(2-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B4952429.png)
![potassium 4-{[(1H-1,2,4-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B4952432.png)
![2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4952439.png)
![{4-benzyl-1-[(3-methylphenyl)acetyl]-4-piperidinyl}methanol](/img/structure/B4952444.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide](/img/structure/B4952445.png)
![methyl 5-(aminocarbonyl)-2-({3-[5-chloro-2-(pentyloxy)phenyl]-2-cyanoacryloyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4952446.png)
![2-fluoro-N-{2-[(2-fluorobenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide](/img/structure/B4952448.png)
![5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4952462.png)
